3-(piperazin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Description

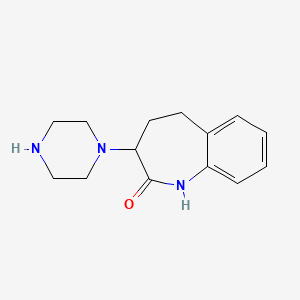

3-(Piperazin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene core, with a piperazine substituent at the 3-position.

Properties

Molecular Formula |

C14H19N3O |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

3-piperazin-1-yl-1,3,4,5-tetrahydro-1-benzazepin-2-one |

InChI |

InChI=1S/C14H19N3O/c18-14-13(17-9-7-15-8-10-17)6-5-11-3-1-2-4-12(11)16-14/h1-4,13,15H,5-10H2,(H,16,18) |

InChI Key |

DQDHSEXZFFSWDP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2NC(=O)C1N3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperazin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane . The process may also involve deprotection steps using reagents like PhSH (thiophenol) to yield the desired piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(piperazin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups such as halides or amines .

Scientific Research Applications

3-(piperazin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(piperazin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with molecular targets such as dopamine and serotonin receptors . By binding to these receptors, the compound can modulate neurotransmitter activity, which may contribute to its pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The benzazepinone core is modified in several related compounds, influencing pharmacological profiles:

Piperazine substitution enhances solubility and CNS penetration .

Pharmacological and Physicochemical Properties

While direct data for 3-(piperazin-1-yl)-benzazepin-2-one are sparse, inferences can be drawn from analogs:

Key Differences :

- The piperazine moiety in the target compound may improve water solubility compared to arylpiperazine LCAPs like aripiprazole.

- Benzotriazepinones exhibit distinct GABAergic activity due to their triazole ring, absent in benzazepinones .

Biological Activity

3-(Piperazin-1-yl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 244.34 g/mol. Its structure features a benzazepine core with a piperazine substituent, which is significant for its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₂₀N₂O |

| Molecular Weight | 244.34 g/mol |

| IUPAC Name | This compound |

| Synonyms | N/A |

Cardiovascular Effects

Research has indicated that derivatives of benzazepin compounds exhibit vasorelaxant activity and can influence heart rate. A study synthesized various 1,3-dihydro derivatives and evaluated their effects on cardiovascular parameters. The findings suggested that these compounds could reduce heart rate (bradycardic effect) and induce vasorelaxation in vitro .

Neuropharmacological Effects

The compound's structure is conducive to interactions with neurotransmitter receptors in the brain. Studies have shown that similar benzazepine derivatives can modulate serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and anxiety .

The exact mechanism of action for this compound has not been fully elucidated. However, it is hypothesized that the piperazine moiety enhances binding affinity to various receptors involved in neurotransmission and cardiovascular regulation.

Study on Vasorelaxant Activity

A specific study focused on synthesizing a series of benzazepine derivatives and evaluating their vasorelaxant properties. The results demonstrated significant vasodilatory effects in isolated rat aorta models, indicating the potential for developing new antihypertensive agents .

Neurotransmitter Interaction Study

Another investigation explored the interaction of benzazepine derivatives with serotonin receptors. The study found that certain modifications to the benzazepine structure could enhance selectivity towards specific receptor subtypes, paving the way for targeted therapies in psychiatric disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.